(R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethan-1-ol
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Overview
Description
(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The resulting intermediate can then be reduced to form the desired ethan-1-ol derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce piperidine derivatives .
Scientific Research Applications
(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the ethan-1-ol moiety.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a bromine atom instead of the ethan-1-ol group
Uniqueness
(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is unique due to the combination of the trifluoromethyl group, pyridine ring, and ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H8F3NO |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
(1R)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1 |
InChI Key |
SLIPRZYFPIINFG-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=NC=C(C=C1)C(F)(F)F)O |
Canonical SMILES |
CC(C1=NC=C(C=C1)C(F)(F)F)O |
Origin of Product |
United States |
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